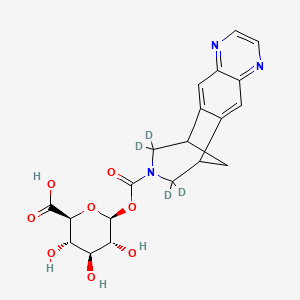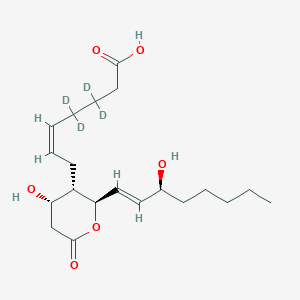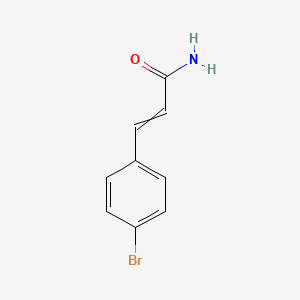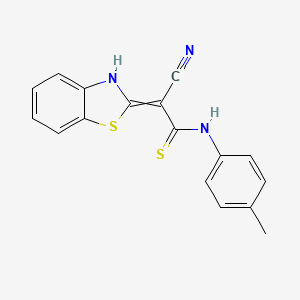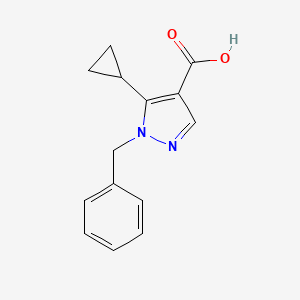
1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, pyrazole synthesis can be achieved through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes . This reaction offers mild conditions and broad substrate scope, making it suitable for the synthesis of various pyrazole derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like bromine, reducing agents, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It is utilized in the synthesis of various pyrazole derivatives, which have applications in medicinal chemistry as potential therapeutic agents . Additionally, this compound is used in proteomics research to study protein interactions and functions . Its unique structure makes it a valuable tool for investigating molecular mechanisms and pathways in biological systems.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid: Used in the synthesis of herbicide derivatives.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Known for its unique crystal structure.
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct properties. The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it suitable for specialized research applications.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
1-benzyl-5-cyclopropylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)12-8-15-16(13(12)11-6-7-11)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,17,18) |
Clé InChI |
KWKIJDQKAYINSY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=NN2CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


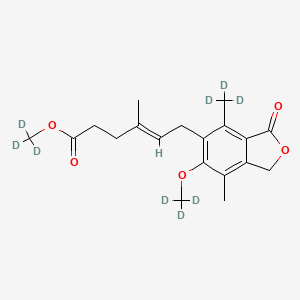
![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)
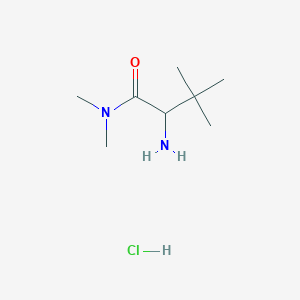
![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
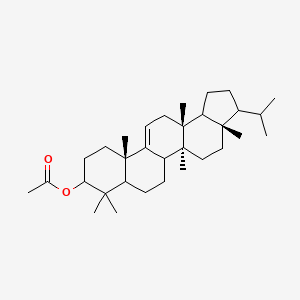
![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
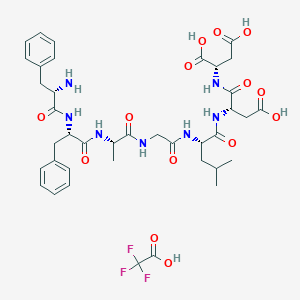
![[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid](/img/structure/B12430412.png)
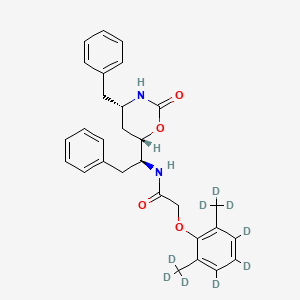
![3-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12430419.png)
